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molecular formula C10H10OS B8504991 4-But-2-ynyloxy-benzenethiol

4-But-2-ynyloxy-benzenethiol

Cat. No. B8504991
M. Wt: 178.25 g/mol
InChI Key: XHZOTHOAUAQMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06358980B1

Procedure details

To a solution of 11.8 g (0.045 mol) of triphenylphosphine dissolved in 10 mL of dichloromethane and 0.3 mL of DMF was added 3.67 g (0.015 mol) of the 4-but-2-ynyloxy-benzenesulfonyl chlorid, dissolved in 15 mL of dichloromethane and the resulting mixture was stirred for 2 h at room temperature. After the addition of 5 mL of 1N HCl solution the reaction was stirred for 0.5 h followed by the addition of 15 mL of brine. The organics were separated and concentrated in vacuo and the residue was diluted with ether and 2.5N sodium hydroxide solution. The resulting precipitate was filtered off and the aqueous layer was acidified to pH2 and extracted with ether. The combined organics were washed with brine, dried over Na2SO4, filtered through Magnesol® and concentrated in vacuo. The residue was chromatographed on silica gel eluting with hexanes/ether (4:1) to provide 1.13 g (42%) of the thiol as a yellow oil. CI Mass Spec: 179 (M+H).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Quantity
3.67 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Yield
42%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CN(C=O)C.[CH2:25]([O:29][C:30]1[CH:35]=[CH:34][C:33]([S:36](Cl)(=O)=O)=[CH:32][CH:31]=1)[C:26]#[C:27][CH3:28].Cl>ClCCl.[Cl-].[Na+].O>[CH2:25]([O:29][C:30]1[CH:31]=[CH:32][C:33]([SH:36])=[CH:34][CH:35]=1)[C:26]#[C:27][CH3:28] |f:5.6.7|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.67 g
Type
reactant
Smiles
C(C#CC)OC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
brine
Quantity
15 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The organics were separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with ether and 2.5N sodium hydroxide solution
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through Magnesol®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel eluting with hexanes/ether (4:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#CC)OC1=CC=C(C=C1)S
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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